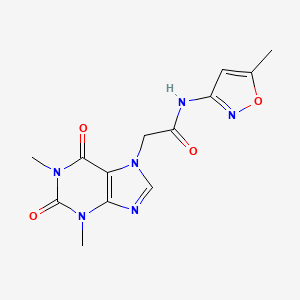

![molecular formula C22H18ClN5O4S B2878476 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 894037-89-9](/img/structure/B2878476.png)

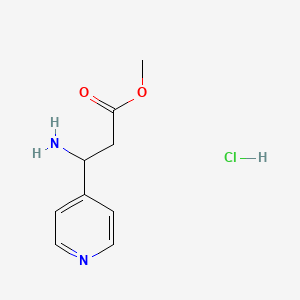

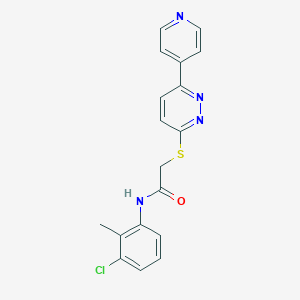

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold, which is a structure common to a number of bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The synthesis of these derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using 1H-NMR and 13C-NMR . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Cu (I) catalyzed [3+2] dipolar cycloaddition . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular weight of a similar compound is reported to be 396.89.Aplicaciones Científicas De Investigación

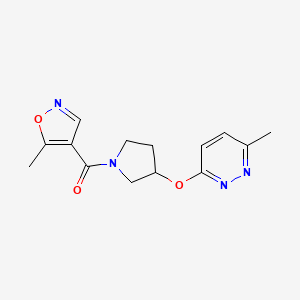

Metal-induced Tautomerization and Transmetalation

Research on oxazole and thiazole molecules has shown that these compounds can undergo metal-induced tautomerization, transforming into their corresponding carbene tautomers. Such transformations have implications for the synthesis of heterocyclic carbenes and their application in catalysis and material science. This process, involving reactions with manganese and transmetalation to gold, highlights the potential of thiazole derivatives in developing novel catalytic systems (Ruiz & Perandones, 2009).

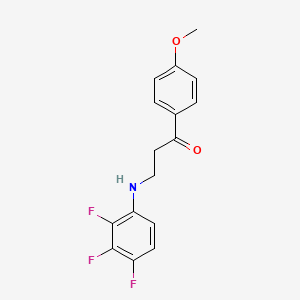

Synthesis and Biological Activity

Novel thiazolyl urea derivatives have been synthesized and shown to possess antitumor activities, indicating the potential use of thiazole-based compounds in medicinal chemistry and drug discovery. The synthesis of these derivatives and their structure-activity relationship provide a foundation for exploring the therapeutic potential of related compounds (Ling et al., 2008).

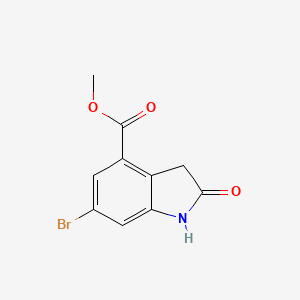

Structural Characterization

The structural characterization of thiazole derivatives, including crystallization and single crystal diffraction analysis, is crucial for understanding their chemical properties and potential applications. Studies on isostructural thiazoles have contributed to the development of new materials with specific optical or electronic properties, relevant to materials science and engineering (Kariuki et al., 2021).

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles has shown that certain derivatives exhibit significant antiviral activity against Herpes simplex virus type 1 (HSV-1) and cytotoxic activities. These findings underscore the potential of thiazole and triazole derivatives in developing new antiviral agents and cancer therapeutics (Dawood et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Mode of Action

It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . These interactions could potentially alter the function of these targets, leading to the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that this compound may have a significant impact at the molecular and cellular levels.

Direcciones Futuras

The future directions for this compound could involve further studies to evaluate its potential as an anticancer agent. Given the promising results of similar compounds, it would be worthwhile to investigate the compound’s cytotoxic activity against a range of cancer cell lines . Additionally, the compound’s safety profile could be further evaluated in vivo.

Propiedades

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O4S/c23-14-3-1-13(2-4-14)19-26-22-28(27-19)16(12-33-22)7-8-24-20(29)21(30)25-15-5-6-17-18(11-15)32-10-9-31-17/h1-6,11-12H,7-10H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLIFZATYYOLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)